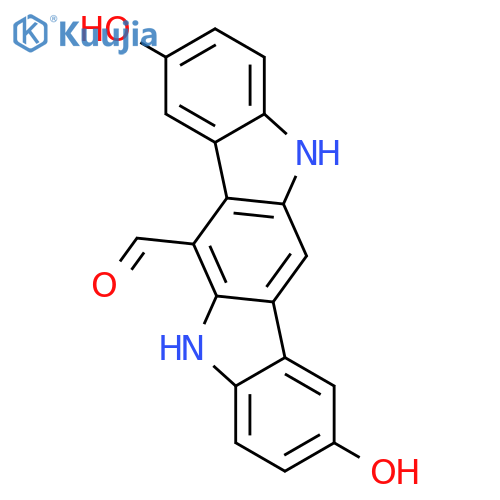

Cas no 549548-29-0 (5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde)

549548-29-0 structure

商品名:5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde

CAS番号:549548-29-0

MF:C19H12N2O3

メガワット:316.31018447876

MDL:MFCD28013980

CID:1062890

PubChem ID:11267049

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

- 2,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde

- 6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole

- Indolo[3,2-b]carbazole-6-carboxaldehyde,5,11-dihydro-2,8-dihydroxy

- DB-295825

- 549548-29-0

- DTXSID10460671

- AGN-PC-005MFN

- 5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde

-

- MDL: MFCD28013980

- インチ: InChI=1S/C19H12N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,20-21,23-24H

- InChIKey: ASRXEXWTTPEQEV-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1O)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O

計算された属性

- せいみつぶんしりょう: 316.08500

- どういたいしつりょう: 316.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 1

- 複雑さ: 515

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 89.1Ų

じっけんとくせい

- PSA: 89.11000

- LogP: 4.17930

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde セキュリティ情報

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D448920-50mg |

5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde |

549548-29-0 | 50mg |

$14683.00 | 2023-05-18 | ||

| Matrix Scientific | 105350-0.500mg |

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole |

549548-29-0 | 0.500mg |

$1143.00 | 2023-09-09 | ||

| TRC | D448920-10mg |

5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde |

549548-29-0 | 10mg |

$7652.00 | 2023-05-18 |

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

549548-29-0 (5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde) 関連製品

- 3414-19-5(5-Hydroxy-1H-indole-3-carbaldehyde)

- 81779-27-3(4-Hydroxy-1H-indole-3-carbaldehyde)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量